7-chloro-1-benzofuran-2-carbaldehyde
Overview
Description
7-chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position and an aldehyde group at the 2nd position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
7-Chloro-2-formylbenzo[b]furan is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The primary targets of these compounds are often microbial cells, where they exhibit strong antimicrobial activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds interact with their targets, leading to changes that inhibit the growth or function of the target cells .
Biochemical Pathways
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . These compounds likely interact with various biochemical pathways to exert their therapeutic effects.
Pharmacokinetics
It’s worth noting that one of the targets achieved with most of the more recent compounds is improved bioavailability .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, including 7-Chloro-2-formylbenzo[b]furan, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 7-Chloro-2-formylbenzo[b]furan are currently not well-understood. Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities, suggesting that 7-Chloro-2-formylbenzo[b]furan may also influence cell function .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-2-formylbenzo[b]furan is not well-documented. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 7-Chloro-2-formylbenzo[b]furan are not well-documented. Furan compounds are known to be oxidized by cytochrome P450 2E1 to chemically reactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate 7-chloro-2-hydroxybenzofuran. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 7-chloro-1-benzofuran-2-carboxylic acid.
Reduction: 7-chloro-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
7-chloro-1-benzofuran-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Comparison with Similar Compounds
Similar Compounds
1-benzofuran-2-carbaldehyde: Lacks the chloro group, resulting in different chemical and biological properties.
7-bromo-1-benzofuran-2-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
2-benzofurancarboxaldehyde: Similar structure but without the chloro group, affecting its chemical behavior.
Uniqueness
7-chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the aldehyde group allows for various functional group transformations .
Biological Activity
7-Chloro-1-benzofuran-2-carbaldehyde is a compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and an aldehyde functional group attached to a benzofuran ring. This unique configuration contributes to its biological activities.
Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties.
Structure-Activity Relationship (SAR)
A study highlighted the importance of specific substitutions on the benzofuran ring, which influence cytotoxic activity against various cancer cell lines. For instance, modifications at the C-2 position were found crucial for enhancing selectivity towards cancer cells while minimizing toxicity to normal cells. Compounds with halogen substitutions demonstrated improved binding interactions with cancer targets, leading to enhanced anticancer efficacy .
Compound | IC50 (μM) | Cancer Cell Line | Remarks |
---|---|---|---|
This compound | TBD | K562 (Leukemia) | Potentially high selectivity |
7a | 5 | HL60 (Leukemia) | Significant cytotoxicity |
7b | TBD | EAC Cells | High binding interaction |
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have been widely studied. The presence of halogen atoms has been shown to enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria.
Benzofuran derivatives can interact with bacterial cell membranes or specific bacterial enzymes, disrupting their function. The introduction of halogen groups in the structure often correlates with increased antimicrobial potency .
Bacterial Strain | MIC (mg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.0039 | Strong |
Escherichia coli | 0.025 | Moderate |
Antifungal Activity
In addition to antibacterial effects, this compound exhibits antifungal activity. Research has indicated that this compound can inhibit the growth of various fungal strains.
Case Studies
A study demonstrated that benzofuran derivatives showed significant antifungal activity against Candida albicans and other pathogenic fungi. The effectiveness was linked to the structural features of the compounds, particularly the presence of halogen substituents which enhance their interaction with fungal cell membranes .
Fungal Strain | MIC (mg/mL) | Activity Level |
---|---|---|
Candida albicans | 0.0048 | Strong |
Fusarium oxysporum | 0.039 | Moderate |
Properties
IUPAC Name |
7-chloro-1-benzofuran-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEICYGNSDQCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179728-80-4 | |
Record name | 7-chloro-1-benzofuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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